molecular formula C8H5N3 B11923157 Pyrrolo[1,2-c]pyrimidine-4-carbonitrile

Pyrrolo[1,2-c]pyrimidine-4-carbonitrile

Cat. No.: B11923157
M. Wt: 143.15 g/mol
InChI Key: NRZMRKDFNPVPLS-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-c]pyrimidine-4-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a nitrile group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and dehydration steps to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-c]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Pyrrolo[1,2-c]pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-c]pyrimidine-4-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

pyrrolo[1,2-c]pyrimidine-4-carbonitrile

InChI

InChI=1S/C8H5N3/c9-4-7-5-10-6-11-3-1-2-8(7)11/h1-3,5-6H

InChI Key

NRZMRKDFNPVPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C(C2=C1)C#N

Origin of Product

United States

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